

MMT3-72-M2: A Comparative Analysis of Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of **MMT3-72-M2**, an active metabolite of the Janus kinase (JAK) inhibitor MMT3-72. The information presented herein is intended to assist researchers in evaluating the potential for on- and off-target effects in experimental designs and drug development programs.

Introduction to MMT3-72-M2

MMT3-72-M2 is a potent inhibitor of the Janus kinase (JAK) family, a group of non-receptor tyrosine kinases crucial for cytokine signaling pathways that regulate inflammation and immunity. Specifically, MMT3-72-M2 demonstrates high affinity for JAK1, JAK2, and TYK2, with a lower inhibitory activity towards JAK3.[1] The parent compound, MMT3-72, is designed for localized activation in the gastrointestinal tract, releasing the active metabolite MMT3-72-M2.[2] Understanding the broader kinase selectivity is critical for predicting potential therapeutic applications and identifying any liabilities associated with off-target kinase inhibition.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of MMT3-72-M2 has been quantified against the members of the JAK family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.



Kinase Target	IC50 (nM)
JAK1	10.8
JAK2	26.3
TYK2	91.6
JAK3	328.7

Data sourced from MedchemExpress.[1]

Cross-reactivity with Other Kinase Families

Comprehensive kinome-wide screening data for **MMT3-72-M2** is not publicly available at this time. However, MMT3-72 was designed based on the scaffold of fedratinib, a known JAK2-selective inhibitor.[2] Therefore, the selectivity profile of fedratinib can serve as a valuable surrogate for predicting the potential cross-reactivity of **MMT3-72-M2** with other kinase families.

Kinome scan data for fedratinib reveals a high degree of selectivity for JAK2.[3][4] The primary off-target kinases identified within a 10-fold IC50 range of JAK2 are Fms-like tyrosine kinase 3 (FLT3) and Ret proto-oncogene (Ret).[4]

Kinase Target	IC50 (nM)	Fold-Selectivity vs. JAK2
JAK2	~3	1x
FLT3	15	5x
Ret	48	16x
JAK1	>100	>35x
JAK3	>300	>100x
TYK2	>300	>100x

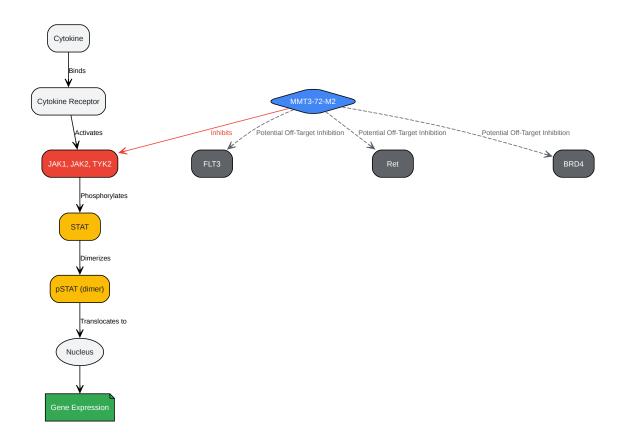
Data for fedratinib, the parent scaffold of the class of compounds to which MMT3-72 belongs. [3][4]



Fedratinib also exhibits inhibitory activity against the bromodomain and extraterminal domain (BET) family of proteins, specifically BRD4, with an IC50 of approximately 130 nM.[4]

Signaling Pathway Context

The following diagram illustrates the canonical JAK-STAT signaling pathway, the primary target of **MMT3-72-M2**, and indicates potential points of off-target interaction based on the fedratinib cross-reactivity profile.



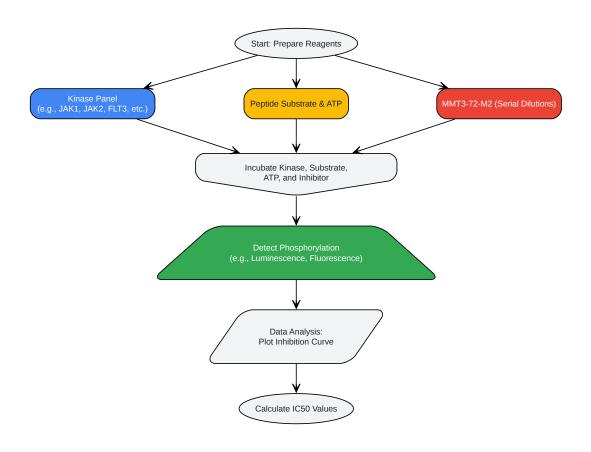
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Caption: JAK-STAT pathway with MMT3-72-M2 inhibition and potential off-targets.

Experimental Protocols

The determination of kinase inhibition and cross-reactivity is typically performed using in vitro kinase assays. The following is a generalized workflow for such an experiment.





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Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Biochemical Kinase Assay (Generalized Protocol):

- Reagent Preparation: Recombinant human kinases, corresponding peptide substrates, and ATP are prepared in a kinase reaction buffer. The test compound, MMT3-72-M2, is serially diluted to a range of concentrations.
- Kinase Reaction: The kinase, its specific substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of a mixture of the components.
- Inhibitor Addition: The serially diluted MMT3-72-M2 is added to the reaction wells. Control
 wells contain the vehicle (e.g., DMSO) without the inhibitor.



- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period to allow for substrate phosphorylation.
- Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
 - Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
 - Fluorescence-based assays: Using antibodies or other reagents that specifically bind to the phosphorylated substrate, often involving techniques like FRET (Fluorescence Resonance Energy Transfer) or TR-FRET (Time-Resolved FRET).
- Data Analysis: The signal from each well is measured, and the percent inhibition for each
 concentration of MMT3-72-M2 is calculated relative to the control wells. The data is then
 plotted on a dose-response curve, and the IC50 value is determined using non-linear
 regression analysis.

Conclusion

MMT3-72-M2 is a potent inhibitor of the JAK family, with the highest activity against JAK1 and JAK2. Based on the cross-reactivity profile of the structurally related compound fedratinib, MMT3-72-M2 is expected to have a favorable selectivity profile with potential off-target activity against FLT3 and Ret kinases. Researchers utilizing MMT3-72-M2 should consider these potential off-target effects in their experimental design and interpretation of results. Further kinome-wide screening of MMT3-72-M2 is warranted to definitively establish its comprehensive selectivity profile.

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